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Abstract

ONC201, the founding member of the imipridone class of anti-cancer compounds, is an orally
active small molecule that has demonstrated a favorable safety profile and promising efficacy in
preclinical and clinical settings, particularly in H3 K27M-mutant diffuse midline gliomas.[1] Its
unique mechanism of action, involving dual antagonism of the Dopamine Receptor D2 (DRD2)
and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), triggers a cascade
of downstream signaling events culminating in tumor cell apoptosis and growth inhibition.[2][3]
[4] This technical guide provides an in-depth overview of the pharmacokinetics and
pharmacodynamics of ONC201, presenting quantitative data in structured tables, detailing key
experimental methodologies, and visualizing complex biological pathways and workflows.

Pharmacokinetics

ONC201 exhibits favorable pharmacokinetic properties, including oral bioavailability and the
ability to penetrate the blood-brain barrier, a critical feature for its efficacy in central nervous
system malignancies.[5][6]

Preclinical Pharmacokinetics
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Toxicology and pharmacokinetic studies in animal models have established a benign safety
profile for ONC201, with no maximum tolerated dose reached in rats and dogs at doses
significantly exceeding the efficacious levels in xenograft models.[5]

Table 1: Preclinical Safety and No-Observed-Adverse-Effect-Level (NOAEL) of ONC201[5]

Maximum . Human Equivalent
. o NOAEL (Single
Species Administered Dose Dose (HED) of
Oral Dose)
(Oral) NOAEL
Rat (Sprague Dawley) 225 mg/kg 125 mg/kg ~1.25¢g
Dog (Beagle) 120 mg/kg 42 mg/kg ~1.25¢

A guantitative whole-body autoradiography study in rats demonstrated rapid and wide
distribution of [14C]-ONC201, with concentrations peaking at 1 hour in most tissues. The
compound was evenly distributed across brain substructures.[6]

Clinical Pharmacokinetics

Phase | and Il clinical trials have characterized the pharmacokinetic profile of ONC201 in adult
and pediatric patients with advanced cancers.

Table 2: Pharmacokinetic Parameters of ONC201 in Adult Patients with Refractory Solid
Tumors (625 mg oral dose, every 3 weeks)[7]

Parameter Mean Value Range
Cmax (ug/mL) - 15-75
Tmax (h) 1.8

T1/2 (h) 11.3

AUC (h-pg/mL) 37.7

Volume of Distribution (L) 369
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Table 3: Pharmacokinetic Parameters of ONC201 in Pediatric Patients with Diffuse Midline
Gliomas (Adult equivalent 625 mg dose, scaled by body weight, weekly)[2]

Parameter Mean Value Standard Deviation
Cmax (ug/mL) 2.3 1.3

Tmax (h) 2.1

T1/2 (h) 8.4

AUCO-tlast (h-pg/mL) 16.4

Volume of Distribution (L) 187 138

Pharmacokinetic analyses from a study evaluating twice-weekly ONC201 administration in
pediatric patients showed no drug accumulation with the more frequent dosing schedule.[8]

Pharmacodynamics and Mechanism of Action

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action, initiating a
signaling cascade that disrupts key tumor survival pathways.

Primary Targets: DRD2 and ClpP

ONC201 acts as a bitopic antagonist of the Dopamine D2 and D3 receptors (DRD2/3) and an
allosteric agonist of the mitochondrial protease ClpP.[2][3][4]

o DRD2/3 Antagonism: ONC201 binds to DRD2 and DRD3 with low micromolar affinity (Ki of
~30-67 uM in radioligand binding assays).[4][9] This antagonism is believed to contribute to
its anti-cancer properties, as DRD2 is overexpressed in several malignancies, including
glioma, and its inhibition can induce apoptosis.[10]

o CIpP Agonism: ONC201 activates the peptidase and protease activity of mitochondrial ClpP.
This activation is dose- and time-dependent, with a half-maximal effective concentration
(EC50) for increasing ClpP protease activity of approximately 1.25 uM.[3][11] Activation of
ClpP disrupts mitochondrial homeostasis and contributes to the induction of the integrated
stress response.
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Downstream Signaling Pathways

The engagement of DRD2 and ClpP by ONC201 triggers two major downstream signaling
pathways: the Integrated Stress Response (ISR) and the TRAIL pathway.

ONC201 induces the ISR, a key cellular stress response pathway.[12][13] This is characterized
by the phosphorylation of elF2a, leading to the preferential translation of Activating
Transcription Factor 4 (ATF4).[12] ATF4, in turn, induces the expression of the pro-apoptotic
transcription factor CHOP and the death receptor DR5.[12]
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ONC201-Induced Integrated Stress Response Pathway.

ONC201 was initially identified as a TRAIL-inducing compound.[14] It promotes the expression
of the pro-apoptotic ligand TRAIL through the dual inactivation of the pro-survival kinases Akt
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and ERK.[14][15] This leads to the dephosphorylation and nuclear translocation of the
transcription factor FOXO3a, which then activates the transcription of the TRAIL gene.[14][15]
The concurrent upregulation of both TRAIL and its receptor DR5 (via the ISR) enhances the

apoptotic signal.

ONC201

DRD2 Antagonism

Akt / ERK
(Inactivation)

p-FOXO3a

Dephosphorylation

FOXO3a
(Nuclear Translocation)

TRAIL Gene

TRAIL Protein
(Increased Expression)

Apoptosis

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.researchgate.net/publication/235416643_Dual_Inactivation_of_Akt_and_ERK_by_TIC10_Signals_Foxo3a_Nuclear_Translocation_TRAIL_Gene_Induction_and_Potent_Antitumor_Effects
https://www.researchgate.net/figure/ONC201-inactivates-of-Akt-mTOR-and-Erk-forcing-Foxo3a-nuclear-translocation-in-human_fig4_308121470
https://www.researchgate.net/publication/235416643_Dual_Inactivation_of_Akt_and_ERK_by_TIC10_Signals_Foxo3a_Nuclear_Translocation_TRAIL_Gene_Induction_and_Potent_Antitumor_Effects
https://www.researchgate.net/figure/ONC201-inactivates-of-Akt-mTOR-and-Erk-forcing-Foxo3a-nuclear-translocation-in-human_fig4_308121470
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
ONC201-Induced TRAIL Pathway Activation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the
pharmacokinetics and pharmacodynamics of ONC201.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the cytotoxic or cytostatic effects of ONC201 on cancer cell
lines.[16][17][18]

Cell Seeding: Plate cells in 96-well plates at a density of 1,000-10,000 cells per well and
allow them to adhere overnight.

o Treatment: Treat cells with a range of ONC201 concentrations for 24-72 hours.

o MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium) reagent to each well.

e Incubation: Incubate the plates for 1-4 hours at 37°C.
e Solubilization (MTT only): Add a solubilization solution to dissolve the formazan crystals.

» Absorbance Reading: Measure the absorbance at a wavelength of 570 nm for MTT or 490
nm for MTS using a microplate reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Imipridone ONC201: A Comprehensive Technical
Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15614431#pharmacokinetics-and-
pharmacodynamics-of-onc201]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.researchgate.net/publication/235416643_Dual_Inactivation_of_Akt_and_ERK_by_TIC10_Signals_Foxo3a_Nuclear_Translocation_TRAIL_Gene_Induction_and_Potent_Antitumor_Effects
https://www.researchgate.net/figure/ONC201-inactivates-of-Akt-mTOR-and-Erk-forcing-Foxo3a-nuclear-translocation-in-human_fig4_308121470
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.benchchem.com/product/b15614431#pharmacokinetics-and-pharmacodynamics-of-onc201
https://www.benchchem.com/product/b15614431#pharmacokinetics-and-pharmacodynamics-of-onc201
https://www.benchchem.com/product/b15614431#pharmacokinetics-and-pharmacodynamics-of-onc201
https://www.benchchem.com/product/b15614431#pharmacokinetics-and-pharmacodynamics-of-onc201
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614431?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

